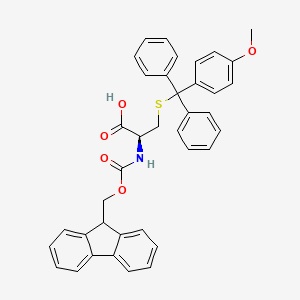

D-Fmoc-Cys(MMt)-OH

Overview

Description

“D-Fmoc-Cys(MMt)-OH” is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of cysteinyl thiol group on the solid phase . The Mmt group can be selectively deprotected on the solid phase with 1% TFA in DCM containing 5% TIS .

Synthesis Analysis

“this compound” is used as a reactant in the solid phase synthesis of peptides . It is commercially available and can be purchased from various chemical suppliers .Molecular Structure Analysis

The molecular formula of “this compound” is C38H33NO5S . The molecular weight is 615.74 g/mol .Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .Physical and Chemical Properties Analysis

“this compound” is a white powder or crystal . It has a predicted boiling point of 788.8±60.0 °C and a predicted density of 1.269±0.06 g/cm3 . The predicted pKa is 3.41±0.10 .Scientific Research Applications

1. Synthesis in Peptide Research

D-Fmoc-Cys(MMt)-OH is utilized in the synthesis of peptides. For example, Barlos et al. (2009) used this compound in the solid-phase peptide synthesis (SPPS) of Tyr1-somatostatin, highlighting its application in synthesizing peptides with acid-labile side-chain protecting groups (Barlos, Gatos, Hatzi, Koch, & Koutsogianni, 2009).

2. Facilitation of Complex Peptide Constructions

Góngora-Benítez et al. (2012) describe the use of Fmoc-Cys(MMt)-OH in the regioselective construction of disulfide bonds in peptides. This demonstrates its role in facilitating complex peptide constructions within the Fmoc/tBu strategy, providing a solution for challenging peptide synthesis scenarios (Góngora-Benítez, Mendive-Tapia, Ramos-Tomillero, Breman, Tulla-Puche, & Albericio, 2012).

3. Synthesis of Functionalized Peptides

Fmoc-Cys(MMt)-OH plays a critical role in the synthesis of functionalized peptides for various applications. Sengupta et al. (2018) used it in a novel solid-phase strategy for assembling ligand-targeted fluorescent-labelled chelating peptide conjugates, indicating its utility in creating specialized bioconjugates for medical applications (Sengupta, Krishnan, Dudhe, Reddy, Giri, Chattopadhyay, & Chelvam, 2018).

4. Peptide Nucleic Acids (PNAs) Synthesis

Breipohl et al. (1996) describe the use of Fmoc-Cys(MMt)-OH in the synthesis of polyamide nucleic acids (PNAs), highlighting its application in nucleic acid chemistry. The use of Mmt-protecting groups improves the solubility of monomers and enables mild acid deprotection, which is crucial for efficient PNA synthesis (Breipohl, Knolle, Langner, O'malley, & Uhlmann, 1996).

Mechanism of Action

Target of Action

Fmoc-D-Cys(Mmt)-OH, also known as D-Fmoc-Cys(MMt)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of these sequences, acting as a building block in the synthesis process .

Mode of Action

Fmoc-D-Cys(Mmt)-OH operates by enabling selective deprotection of the cysteinyl thiol group on the solid phase . The compound is part of the Fmoc/tBu solid-phase peptide synthesis strategy , which involves coupling amino acid building blocks to one another via amide bonds . The Fmoc group of Fmoc-D-Cys(Mmt)-OH serves as a temporary protecting group that shields the amino group during peptide bond formation . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .

Biochemical Pathways

The use of Fmoc-D-Cys(Mmt)-OH in peptide synthesis affects the biochemical pathways involved in protein production. By facilitating the synthesis of complex disulfide-rich peptides, the compound indirectly influences the functions these peptides and proteins perform within biological systems . The exact pathways affected would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-D-Cys(Mmt)-OH would primarily concern its behavior during the synthesis processIts stability, reactivity, and the speed at which it reacts during the synthesis process are crucial for its effectiveness .

Result of Action

The use of Fmoc-D-Cys(Mmt)-OH in peptide synthesis results in the production of peptides with precise amino acid sequences. These peptides can then fold into specific three-dimensional structures, allowing them to perform their intended functions within biological systems . The compound’s action thus has molecular and cellular effects that are determined by the nature of the peptides it helps synthesize.

Action Environment

The action of Fmoc-D-Cys(Mmt)-OH is influenced by various environmental factors. These include the conditions under which the peptide synthesis takes place, such as temperature, pH, and the presence of other reagents . The compound’s stability and efficacy can be affected by these factors, making it essential to control the synthesis environment carefully .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)